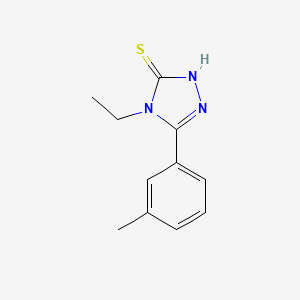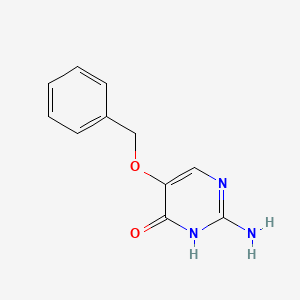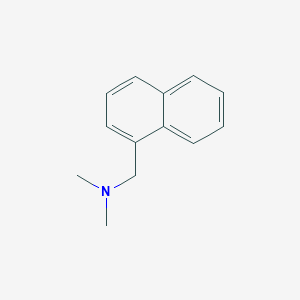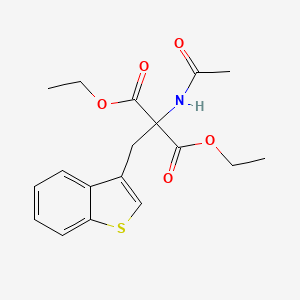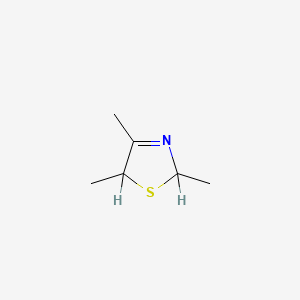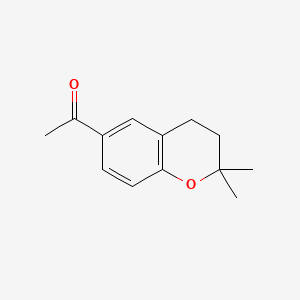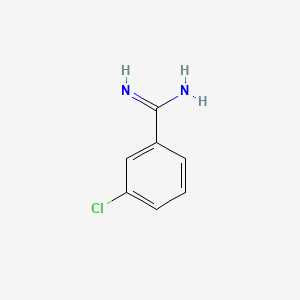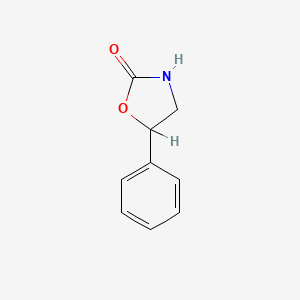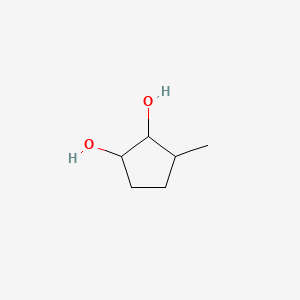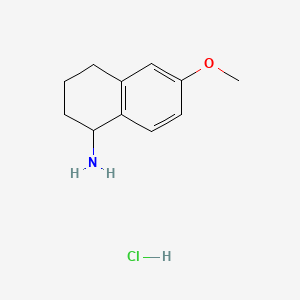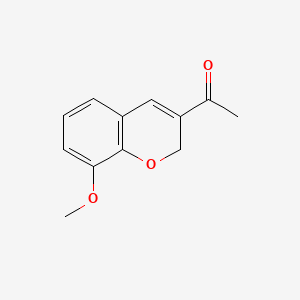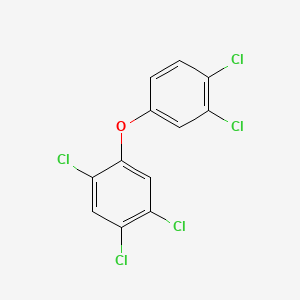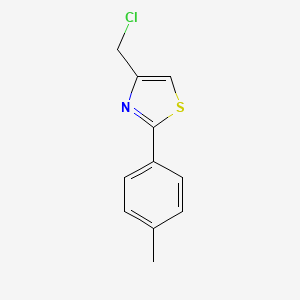
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole
Übersicht
Beschreibung
- 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole is an organic compound with the molecular formula C<sub>10</sub>H<sub>9</sub>ClNS .
- It belongs to the class of thiazole derivatives and contains a chloromethyl group and a methylphenyl group.
- Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom.
Synthesis Analysis
- The synthesis of this compound involves the reaction of 4-methylphenyl isothiocyanate with chloromethyl methyl ether or chloromethyl chloride .
- The reaction proceeds via nucleophilic substitution at the sulfur atom of the isothiocyanate group.
Molecular Structure Analysis
- The molecular structure of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole consists of a thiazole ring with a chloromethyl substituent and a methylphenyl group attached.
Chemical Reactions Analysis
- This compound can participate in various chemical reactions, including nucleophilic substitutions , alkylations , and acylations .
- It can also undergo protodeboronation reactions to remove the boron moiety.
Physical And Chemical Properties Analysis
- Density : 1.2±0.1 g/cm³
- Boiling Point : 227.3±23.0 °C at 760 mmHg
- Flash Point : 92.5±19.8 °C
- Molar Refractivity : 48.8±0.4 cm³/mol
- Polar Surface Area : 25 Ų
Wissenschaftliche Forschungsanwendungen
Antitumor and Antifilarial Activities
A study by Kumar et al. (1993) demonstrated that methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, synthesized from 2-amino-4-(chloromethyl)thiazole, showed significant antitumor activity by inhibiting leukemia L1210 cell proliferation and exhibited antifilarial activity against Acanthocheilonema viteae in jirds, suggesting a potential in antitumor and antifilarial therapies (Kumar et al., 1993).
Metabolism in Rats
Research by Bakke et al. (1981) on the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats highlighted the differences in metabolite formation between germfree and conventional rats, indicating the role of microbial flora in drug metabolism and potential implications for drug design and testing (Bakke et al., 1981).
Corrosion Inhibition
A study on the corrosion behavior of mild steel by Bentiss et al. (2007) found that derivatives of thiazole, including those related to 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole, could act as corrosion inhibitors, offering potential applications in protecting industrial metals (Bentiss et al., 2007).
Synthesis of Novel Compounds
Gomha et al. (2017) synthesized a novel series of pharmacophores containing thiazole moiety, demonstrating their potent anticancer activities. This research suggests the versatility of thiazole derivatives in synthesizing new compounds with significant biological activities (Gomha et al., 2017).
Structural Characterization and Chemical Studies
Further studies have focused on the structural characterization of thiazole derivatives and their chemical properties, highlighting their potential in developing new materials with specific functions and improving our understanding of their chemical behavior (Kariuki et al., 2021; Liu et al., 2008).
Safety And Hazards
- This compound is harmful if swallowed . Avoid ingestion and contact with eyes or skin.
- In case of exposure, seek medical attention promptly.
- Dispose of it properly according to waste disposal guidelines.
Zukünftige Richtungen
- Investigate its potential applications in drug discovery, materials science, or other fields.
- Explore its reactivity in various chemical transformations.
Remember to handle this compound with care due to its hazardous properties. If you have any specific questions or need further details, feel free to ask!
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMKYJPSVWEWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366297 | |
| Record name | 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |
CAS RN |
35199-18-9 | |
| Record name | 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


